molecular formula C10H11N3 B14617836 4,5-Dimethyl-2-phenyltriazole CAS No. 58737-90-9

4,5-Dimethyl-2-phenyltriazole

Cat. No.: B14617836
CAS No.: 58737-90-9
M. Wt: 173.21 g/mol
InChI Key: UZXMIJNWMMWMBV-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenyltriazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions and a phenyl group at the 2 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-phenyltriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-phenyl-1,3-diketone with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-phenyltriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of halogenated or alkylated triazole derivatives.

Scientific Research Applications

4,5-Dimethyl-2-phenyltriazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenyltriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

    4,5-Dimethyl-2-phenylimidazole: Similar structure but with an imidazole ring instead of a triazole ring.

    4,5-Dimethyl-2-phenylthiazole: Contains a thiazole ring with sulfur instead of nitrogen.

    4,5-Dimethyl-2-phenylisoxazole: Features an isoxazole ring with oxygen instead of nitrogen.

Uniqueness: 4,5-Dimethyl-2-phenyltriazole is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of three nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and coordination with metal ions, making it a versatile compound in various applications.

Properties

IUPAC Name

4,5-dimethyl-2-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-9(2)12-13(11-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXMIJNWMMWMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400943
Record name 4,5-dimethyl-2-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58737-90-9
Record name 4,5-dimethyl-2-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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